2-(4-Benzylpiperazin-1-yl)acetohydrazide 2-(4-Benzylpiperazin-1-yl)acetohydrazide 4-Benzyl-1-piperazineacetic Acid Hydrazide is an intermediate in the synthesis PAC-1, a caspase 3 activator.

Brand Name: Vulcanchem
CAS No.: 24632-70-0
VCID: VC20854040
InChI: InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)
SMILES: C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol

2-(4-Benzylpiperazin-1-yl)acetohydrazide

CAS No.: 24632-70-0

Cat. No.: VC20854040

Molecular Formula: C13H20N4O

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzylpiperazin-1-yl)acetohydrazide - 24632-70-0

Specification

CAS No. 24632-70-0
Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
IUPAC Name 2-(4-benzylpiperazin-1-yl)acetohydrazide
Standard InChI InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)
Standard InChI Key HPORNZWVEBQIOT-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN

Introduction

Chemical Structure and Properties

2-(4-Benzylpiperazin-1-yl)acetohydrazide features a piperazine ring as its central structural component, with a benzyl group attached at the 4-position and an acetohydrazide substituent (-CH₂CONHNH₂) at the 1-position. This arrangement creates a molecule with multiple sites for potential structural modifications and biological interactions.

Structural Components

The compound consists of three primary structural elements:

  • A piperazine heterocyclic ring (a six-membered ring containing two nitrogen atoms)

  • A benzyl group attached to one of the nitrogen atoms in the piperazine ring

  • An acetohydrazide functional group attached to the other nitrogen atom

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)acetohydrazide are summarized in the following table:

PropertyCharacteristic
Molecular FormulaC₁₃H₂₀N₄O
Molecular Weight248.33 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents (methanol, ethanol)
Functional GroupsPiperazine ring, hydrazide group (-CONHNH₂)
Chemical ReactivityReactive at the hydrazide moiety; capable of forming Schiff bases

Synthetic Methods and Reaction Pathways

The synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide typically follows a multi-step process involving key intermediates and specific reaction conditions.

Standard Synthetic Route

The most common synthetic route involves a two-step process:

  • Reaction of 4-benzylpiperazine with ethyl 2-bromoacetate to form ethyl 2-(4-benzylpiperazin-1-yl)acetate

  • Treatment of this intermediate with hydrazine hydrate to yield the final compound

Reaction Conditions

Optimal conditions for these reactions typically include:

ParameterTypical Conditions
SolventsEthanol or methanol
TemperatureReflux conditions (70-80°C)
Reaction Time12-24 hours
CatalystNot typically required
PurificationRecrystallization or chromatography

Chemical Reactivity and Transformations

2-(4-Benzylpiperazin-1-yl)acetohydrazide demonstrates diverse chemical reactivity, particularly at its hydrazide functional group.

Key Reaction Types

The compound can participate in several reaction types:

  • Schiff Base Formation: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

  • Reduction Reactions: Reduction can yield amine derivatives.

  • Nucleophilic Substitution: Various functional groups can be introduced through nucleophilic substitution reactions.

Derivative Compounds and Structural Modifications

The structural versatility of 2-(4-Benzylpiperazin-1-yl)acetohydrazide allows for the synthesis of numerous derivatives with enhanced pharmacological properties.

Notable Derivatives

Several important derivatives have been synthesized by modifying the basic structure:

DerivativeStructural ModificationPotential Application
(E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazideAddition of 2-hydroxybenzylidene groupEnhanced biological activity
2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazideAddition of 4-hydroxy-3-methoxyphenyl groupPotential antitumor activity
2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazideAddition of 4-hydroxyphenyl ethylidene groupPossible antimicrobial activity

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of 2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives.

Key Structural Features Affecting Activity

Several structural elements influence the biological activity of this compound:

  • Piperazine Ring: Provides basic nitrogen atoms for hydrogen-bonding interactions with biological targets

  • Benzyl Group: Contributes to lipophilicity and potential π-π interactions with aromatic amino acid residues in binding sites

  • Hydrazide Group: Offers hydrogen-bond donor and acceptor sites for target interactions

  • Substitution Pattern: Various substituents on the phenyl ring or modifications to the hydrazide moiety can significantly alter activity profiles

Analytical Methods and Characterization

Various analytical techniques are employed to characterize 2-(4-Benzylpiperazin-1-yl)acetohydrazide and its derivatives.

Spectroscopic Identification

Common analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation

  • Infrared (IR) Spectroscopy: Particularly useful for identifying the characteristic hydrazide C=O stretching bands

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • X-ray Crystallography: For definitive three-dimensional structural determination

Future Research Directions

Research on 2-(4-Benzylpiperazin-1-yl)acetohydrazide continues to evolve, with several promising avenues for future investigation.

Emerging Applications

Areas of ongoing and future research include:

  • Targeted Drug Delivery: Exploration of the compound as a structural component in targeted drug delivery systems

  • Combination Therapies: Investigation of synergistic effects when combined with established therapeutic agents

  • Structure Optimization: Continuing efforts to identify the optimal substitution patterns for specific therapeutic targets

  • Green Synthesis Methods: Development of environmentally friendly synthetic routes with improved yields and reduced waste

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